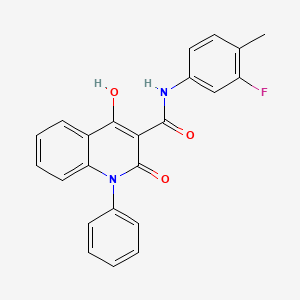
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a dihydroquinoline core with various functional groups including a carboxamide and a hydroxy group, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Synthesis
The compound has a complex molecular structure, which can be represented as follows:
The synthesis typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. The presence of the fluorine atom and methyl group on the phenyl ring contributes to its unique chemical properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of anticancer properties. Research has shown that modifications to the dihydroquinoline core can significantly influence inhibitory activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent antitumor activity against cell lines such as H460 and HT-29 .
While specific mechanisms for this compound are still under investigation, it is suggested that this compound may interact with specific enzymes or receptors involved in cancer progression. Interaction studies are crucial for understanding its pharmacodynamics and potential therapeutic applications.
Comparative Biological Activity
To better understand the biological activity of this compound, we can compare it with other quinoline derivatives:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Hydroxyquinoline | Structure | Exhibits antimicrobial activity |
| N-(4-Methylphenyl)-4-hydroxyquinoline | Structure | Potential antitumor activity |
| N-(2-Fluorophenyl)-4-hydroxyquinoline | Structure | Antimicrobial properties |
This table highlights the structural similarities and differences among compounds that may share biological activities with this compound.
Case Studies and Research Findings
Research findings indicate varying degrees of efficacy against different cancer cell lines. For example, a study evaluated several quinoline derivatives for their in vitro antitumor activity against multiple cancer cell lines. The most promising compounds exhibited IC50 values in the single-digit nanomolar range, indicating strong efficacy comparable to established treatments like foretinib .
Moreover, another study explored related compounds and found that certain derivatives displayed significant antibacterial activity. This suggests that this compound may also have potential applications beyond oncology .
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Detailed pharmacokinetic studies will be essential to establish its safety profile and efficacy in clinical settings. Additionally, exploring structural modifications could lead to enhanced biological activities or reduced side effects.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-11-12-15(13-18(14)24)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLUMNWANKRFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














